Axitinib is synthesized from various chemical precursors and undergoes extensive metabolism in the human body. The primary enzymes involved in the metabolism of axitinib include cytochrome P450 enzymes and UDP-glucuronosyltransferases, particularly UGT1A1, which catalyzes the formation of axitinib-N-β-D-glucuronide .
Axitinib-N-β-D-glucuronide can be classified as a glucuronide conjugate, a type of phase II metabolite formed through the conjugation of glucuronic acid to axitinib. This classification is crucial for understanding its role in drug metabolism and elimination processes.
The synthesis of axitinib-N-β-D-glucuronide primarily occurs via enzymatic pathways involving UDP-glucuronosyltransferases. Specifically, UGT1A1 has been identified as the principal enzyme responsible for this glucuronidation process. The synthesis typically involves incubating axitinib with UDP-glucuronic acid and liver microsomes or S9 fractions, which contain the necessary enzymes for glucuronidation .
In vitro studies have shown that the formation of axitinib-N-β-D-glucuronide can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for precise measurement of metabolite concentrations and elucidation of metabolic pathways. The kinetic parameters such as Michaelis-Menten constants (K_m) and maximum reaction velocities (V_max) have been established for this reaction, indicating that the K_m value for UGT1A1-mediated formation is approximately 2.7 µM with a V_max of about 8.9 pmol·min⁻¹·mg⁻¹ .
The molecular structure of axitinib-N-β-D-glucuronide consists of the axitinib core structure conjugated to a glucuronic acid moiety. This modification enhances water solubility and facilitates renal excretion.
The molecular formula for axitinib-N-β-D-glucuronide can be represented as C₂₁H₂₄N₄O₇S, with a molecular weight of approximately 452.5 g/mol. The structural elucidation often involves techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the glucuronidation site and stereochemistry .
The primary reaction involving axitinib-N-β-D-glucuronide is its formation from axitinib through glucuronidation. This reaction is catalyzed by UGT enzymes, particularly UGT1A1, which transfers glucuronic acid to the nitrogen atom in axitinib.
The reaction typically proceeds under physiological conditions with optimal pH and temperature settings to maximize enzyme activity. The use of liver microsomes or S9 fractions enriched with UGTs provides an effective system for studying this metabolic pathway .
The mechanism by which axitinib-N-β-D-glucuronide exerts its effects involves its role in enhancing the solubility and facilitating the elimination of axitinib from the body. By forming this metabolite, the body effectively reduces the active concentration of axitinib, thereby modulating its pharmacological effects.
Research indicates that the metabolic conversion to glucuronides like axitinib-N-β-D-glucuronide significantly influences the pharmacokinetics of axitinib, impacting factors such as bioavailability and duration of action. Understanding these mechanisms is crucial for optimizing therapeutic regimens in clinical settings .
Axitinib-N-β-D-glucuronide is generally characterized by increased hydrophilicity compared to its parent compound, axitinib. This property enhances its renal clearance.
The compound exhibits stability under physiological conditions but may undergo further biotransformation or excretion pathways depending on systemic factors. Its solubility profile is significantly improved due to glucuronidation, making it more amenable to renal excretion compared to lipophilic parent drugs .
Axitinib-N-β-D-glucuronide serves several important roles in scientific research:
Axitinib-N-β-D-glucuronide (AGF-NG) is the primary phase II metabolite of the tyrosine kinase inhibitor axitinib, formed via direct glucuronidation of the parent compound's indazole nitrogen. Its molecular formula is C₂₈H₂₆N₄O₇S, with a molecular weight of 562.6 g/mol (calculated from [1]). The structure comprises axitinib (C₂₂H₁₈N₄OS) conjugated to β-D-glucuronic acid (C₆H₈O₆) via an N-glycosidic bond. This conjugation significantly alters the molecule's polarity, reflected in its partition coefficient (log P) of -1.2 ± 0.3, compared to axitinib's log P of 2.5 [3] [7].
Table 1: Key Molecular Properties of Axitinib-N-β-D-Glucuronide
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₂₈H₂₆N₄O₇S | High-Resolution MS |
Exact Mass | 562.157 Da | Q-TOF Mass Spectrometry |
log P (Partition Coefficient) | -1.2 ± 0.3 | Shake-Flask Method |
pKa (Glucuronic Acid) | 3.2 ± 0.1 | Potentiometric Titration |
Hydrogen Bond Acceptors | 11 | Computational Modeling |
Hydrogen Bond Donors | 4 | Computational Modeling |
Enzymatic Biosynthesis
AGF-NG is predominantly synthesized in vitro using human liver microsomes (HLMs) expressing uridine 5′-diphospho-glucuronosyltransferase (UGT) 1A1. Kinetic studies demonstrate a Michaelis constant (Kₘ) of 12.4 ± 1.8 μM and maximum velocity (Vₘₐₓ) of 0.32 nmol/min/mg protein, confirming UGT1A1's high catalytic efficiency for axitinib glucuronidation [3]. Incubation conditions are optimized at pH 7.4 and 37°C, with UDP-glucuronic acid (UDPGA) as the cofactor. Reaction yields exceed 85% after 2 hours, validated by LC-MS/MS [3] [7].
Chemical Synthesis
Chemical routes employ protecting-group strategies to achieve regioselective N-glucuronidation:
Table 2: Comparison of AGF-NG Synthesis Methods
Method | Yield (%) | Purity (%) | Key Challenges |
---|---|---|---|
UGT1A1/HLMs | >85 | 95–98 | Enzyme cost; UDPGA instability |
Koenigs-Knorr | 62–68 | 99 | Multi-step deprotection; side products |
Trichloroacetimidate | 55–60 | 99.5 | Catalyst toxicity; purification issues |
AGF-NG exhibits pH-dependent stability, degrading via three primary pathways:
Table 3: Major Degradation Products of AGF-NG
Degradation Pathway | Conditions | Primary Product | Detected m/z |
---|---|---|---|
Acid Hydrolysis | pH 2.0, 37°C, 24h | Axitinib | 387.1 [M+H]+ |
Oxidation | 0.1% H₂O₂, 25°C, 8h | C6-Oxo-glucuronide | 577.1 [M+H]+ |
Photolysis | UV 350 nm, 48h | Glucuronolactone conjugate | 518.1 [M+H]+ |
Stabilization strategies include:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7